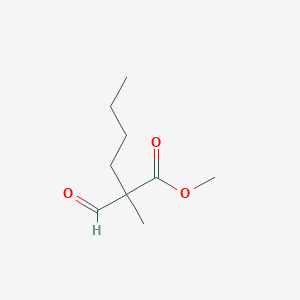
Methyl 2-formyl-2-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formyl-2-methylhexanoate is an organic compound with the molecular formula C9H16O3. It is an ester derivative of 2-methylhexanoic acid, featuring both a formyl and a methyl group on the hexanoate chain. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-2-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the formylation of methyl 2-methylhexanoate. This can be achieved using formylating agents such as formic acid or formic anhydride in the presence of a catalyst like sulfuric acid. The reaction conditions usually involve moderate temperatures and controlled addition of the formylating agent to prevent overreaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of 2-methylhexanoic acid with methanol, followed by formylation using formic acid. The use of continuous flow reactors allows for precise control of reaction parameters, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-2-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: 2-methylhexanoic acid.
Reduction: Methyl 2-hydroxy-2-methylhexanoate.
Substitution: Methyl 2-(substituted)-2-methylhexanoate derivatives.
Scientific Research Applications
Methyl 2-formyl-2-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-formyl-2-methylhexanoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active formyl compound, which can further interact with cellular targets.
Comparison with Similar Compounds
Methyl 2-formyl-2-methylhexanoate can be compared with other similar compounds such as:
Methyl 2-methylhexanoate: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
Methyl formate: A simpler ester with a formyl group, but lacks the extended carbon chain and methyl substitution.
Ethyl 2-formyl-2-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its combination of a formyl group and a branched alkyl chain, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Properties
CAS No. |
717122-73-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-formyl-2-methylhexanoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-9(2,7-10)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
ZXUBSCHOBWBWMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















